ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate
Description
Ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex indole-derived compound characterized by a benzo[g]indole core substituted with a 3,5-dinitrobenzoyloxy group at position 5, a methyl group at position 2, a phenyl group at position 1, and an ethyl carboxylate at position 2. The 3,5-dinitrobenzoyloxy group introduces strong electron-withdrawing effects, which may influence reactivity, crystallinity, and intermolecular interactions compared to analogs with simpler substituents .
Properties
IUPAC Name |
ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O8/c1-3-39-29(34)26-17(2)30(19-9-5-4-6-10-19)27-23-12-8-7-11-22(23)25(16-24(26)27)40-28(33)18-13-20(31(35)36)15-21(14-18)32(37)38/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGPVCVEGRYVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the indole core, which can be achieved through methods such as the Fischer indole synthesis or the Nenitzescu synthesis . Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and solvents of low toxicity .
Chemical Reactions Analysis
Ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions . The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules . These interactions can result in the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3 in ):
- Substituents : Fluorine at indole position 5, benzoylphenyl carboxamide.
- Properties : Melting point (249–250°C), moderate yield (37.5%), and distinct NMR shifts (e.g., δ 12.33 ppm for NHCO). The fluorine atom enhances electronegativity but lacks the steric bulk of nitro groups .
Ethyl 5-Methoxyindole-2-carboxylate ():
- Substituents : Methoxy group at position 3.
- Properties : Electron-donating methoxy group contrasts with the electron-withdrawing nitro groups in the target compound. Methoxy derivatives typically exhibit lower melting points and altered solubility profiles .
Ethyl 6-Amino-2-phenyl-1H-indole-3-carboxylate (): Substituents: Amino group at position 4.
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H20N4O5
- Molecular Weight : 432.43 g/mol
The presence of the dinitrobenzoyloxy group is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of benzo[g]indole compounds exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant in vitro efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) ranging from 0.25 to 16 µg/mL and a selectivity index (SI) greater than 10 . Although specific data for ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is limited, its structural similarity suggests potential antimicrobial activity.
Cytotoxicity and Selectivity
The cytotoxicity of compounds in this class is also an area of interest. In one study, a related compound exhibited no cytotoxic effects at concentrations up to 16 µg/mL, indicating a promising safety profile for further development . The selectivity index values suggest that these compounds are less toxic to human cells compared to their antibacterial effects on pathogens.
The mechanism by which benzo[g]indoles exert their biological effects is still under investigation. However, it is hypothesized that they may interact with bacterial DNA or inhibit essential enzymes involved in bacterial metabolism. This mechanism aligns with the observed bactericidal activity in time-kill assays, where the compounds demonstrated concentration-dependent effects similar to first-line anti-TB drugs .
Summary of Biological Activities
| Activity | Result | Reference |
|---|---|---|
| Antimicrobial Efficacy | MIC: 0.25 - 16 µg/mL | |
| Cytotoxicity | SI > 10 | |
| Bactericidal Activity | Concentration-dependent |
Comparison with Other Compounds
| Compound | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Related Indole Compound | 0.25 - 16 | >10 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated various benzo[g]indole derivatives for their activity against Mtb strains. The results indicated that modifications to the benzoyloxy group significantly affected potency and selectivity, suggesting that this compound could be optimized for enhanced activity .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on human cell lines. The results indicated a favorable safety profile with minimal cytotoxicity at therapeutic concentrations, supporting further exploration of these compounds as potential therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
